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Compound Name:
carboxylate

Cat. No.: B1661943

Introduction: Methyl 5-bromopyridine-2-carboxylate is a highly functionalized heterocyclic
building block that has garnered significant attention in the field of medicinal chemistry. Its
unique structural features, comprising a pyridine ring substituted with a bromine atom and a
methyl carboxylate group, render it a versatile starting material for the synthesis of a diverse
array of biologically active molecules. The bromine atom at the 5-position serves as a
convenient handle for various cross-coupling reactions, enabling the introduction of diverse
substituents, while the methyl carboxylate at the 2-position can be readily modified to introduce
further chemical diversity. This application note will delve into the utility of methyl 5-
bromopyridine-2-carboxylate as a key intermediate in the synthesis of potent kinase
inhibitors, with a focus on providing detailed experimental protocols and showcasing its role in
the development of targeted therapeutics.

Application in the Synthesis of Pan-PIM Kinase
Inhibitor AZD1208

A prominent example highlighting the utility of methyl 5-bromopyridine-2-carboxylate
derivatives is in the synthesis of AZD1208, a potent and orally bioavailable pan-PIM kinase
inhibitor. PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are
frequently overexpressed in various hematological malignancies and solid tumors, making
them attractive targets for cancer therapy. AZD1208 has demonstrated efficacy in preclinical
models of acute myeloid leukemia (AML).[1][2]
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The synthesis of AZD1208 showcases two powerful palladium-catalyzed cross-coupling
reactions, a Suzuki coupling and a Buchwald-Hartwig amination, to construct the core structure
of the inhibitor. The pyridine ring of the initial building block forms a central part of the final
molecule.

Biological Activity of AZD1208

AZD1208 exhibits potent inhibitory activity against all three PIM kinase isoforms. The half-
maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase Target IC50 (nM)
PIM1 0.4
PIM2 5.0
PIM3 19

Table 1: In vitro inhibitory activity of AZD1208
against PIM kinases.[3][4]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a key
intermediate in the preparation of AZD1208, starting from methyl 5-bromopyridine-2-
carboxylate. This is followed by the subsequent transformation to the final active molecule.

Step 1: Suzuki Coupling

This reaction couples the pyridine core with a pyrazole moiety, a common structural motif in
kinase inhibitors.
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Diagram 1: Suzuki Coupling Reaction Workflow

Protocol:

A mixture of methyl 5-bromopyridine-2-carboxylate (1.0 eq), 1-(tetrahydro-2H-pyran-4-yl)-4-
(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), [1,1'-
bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)CI2) (0.1 eq), and potassium
carbonate (K2CO3) (3.0 eq) in a mixture of 1,4-dioxane and water (4:1) is degassed and
heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-4 hours. The
reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room
temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure. The crude product is then purified by
column chromatography on silica gel to afford methyl 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-
pyrazol-4-yl)picolinate.

Expected Yield: 75-90%

Step 2: Amide Formation

The methyl ester is converted to the primary amide, a key functional group for interaction with
the target kinase.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1661943?utm_src=pdf-body-img
https://www.benchchem.com/product/b1661943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Methyl 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinate

L S

3 Heat
Aqueous Ammonia &

Click to download full resolution via product page

Diagram 2: Amide Formation via Ammonolysis

Protocol:

Methyl 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinate (1.0 eq) is dissolved in
methanol, and a concentrated aqueous solution of ammonia (excess) is added. The mixture is
heated in a sealed vessel at 70-90 °C for 12-24 hours. The reaction is monitored by TLC or LC-
MS. After completion, the reaction mixture is cooled, and the solvent is removed under reduced
pressure. The resulting solid is collected, washed with water and a cold non-polar solvent (e.g.,
diethyl ether or hexane), and dried to give 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-
yl)picolinamide.

Expected Yield: 80-95%

Step 3: Buchwald-Hartwig Amination

This final step introduces the aminopyrimidine moiety to complete the synthesis of AZD1208.
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Diagram 3: Buchwald-Hartwig Amination Reaction

Protocol:

A mixture of 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide (1.0 eq), 4-
aminopyrimidine-5-carboxamide (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
(0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs2CO3) (2.5 eq) in anhydrous 1,4-
dioxane is degassed and heated under an inert atmosphere at 100-120 °C for 8-16 hours. The
reaction progress is monitored by LC-MS. After completion, the reaction mixture is cooled,
filtered, and the filtrate is concentrated. The residue is purified by preparative high-performance
liquid chromatography (HPLC) to afford AZD1208.

Expected Yield: 40-60%

Conclusion

Methyl 5-bromopyridine-2-carboxylate and its derivatives are invaluable building blocks in
medicinal chemistry, providing a versatile platform for the synthesis of complex, biologically
active molecules. The synthesis of the pan-PIM kinase inhibitor AZD1208 serves as a
compelling example of its application, utilizing robust and efficient cross-coupling
methodologies to construct a potent anti-cancer agent. The detailed protocols provided herein
offer a practical guide for researchers and scientists engaged in drug discovery and
development, showcasing the strategic importance of this heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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